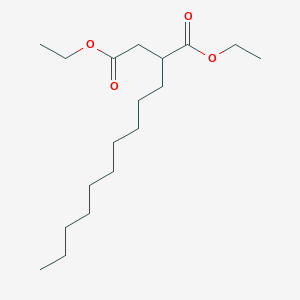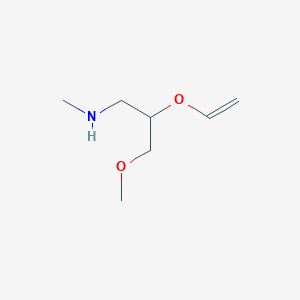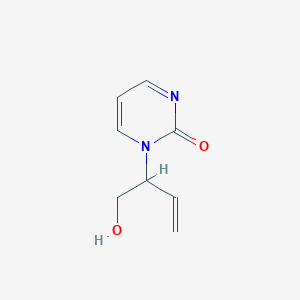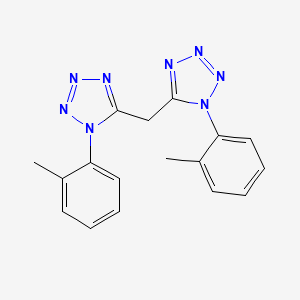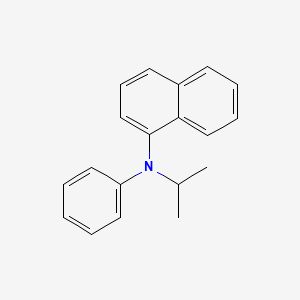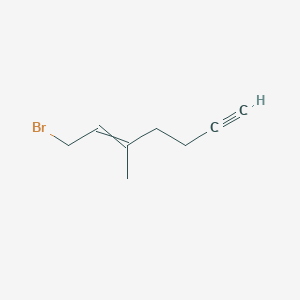
7-Bromo-5-methylhept-5-en-1-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-5-methylhept-5-en-1-yne: is an organic compound characterized by the presence of a bromine atom, a methyl group, a double bond, and a triple bond within its molecular structure. This compound falls under the category of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. The molecular formula for this compound is C8H11Br .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-5-methylhept-5-en-1-yne typically involves the bromination of a suitable precursor. One common method is the bromination of 5-methylhept-5-en-1-yne using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale bromination reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 7-Bromo-5-methylhept-5-en-1-yne can be substituted by other nucleophiles, such as hydroxide ions (OH-) or alkoxide ions (RO-), leading to the formation of corresponding alcohols or ethers.
Addition Reactions: The double and triple bonds in the compound can undergo addition reactions with various reagents. For example, hydrogenation using a palladium catalyst can convert the double and triple bonds into single bonds, resulting in the formation of 7-bromo-5-methylheptane.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or ozone (O3) to form carboxylic acids or ketones.
Common Reagents and Conditions:
N-Bromosuccinimide (NBS): Used for bromination reactions.
Azobisisobutyronitrile (AIBN): A radical initiator for bromination.
Palladium Catalyst: Used for hydrogenation reactions.
Potassium Permanganate (KMnO4): An oxidizing agent for oxidation reactions.
Major Products Formed:
Alcohols and Ethers: Formed through substitution reactions.
7-Bromo-5-methylheptane: Formed through hydrogenation.
Carboxylic Acids and Ketones: Formed through oxidation.
Scientific Research Applications
Chemistry: 7-Bromo-5-methylhept-5-en-1-yne is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving halogenated substrates. It helps in understanding the mechanisms of halogenation and dehalogenation processes in biological systems.
Medicine: While specific medical applications of this compound are limited, its derivatives may possess biological activity and could be explored for potential therapeutic uses.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymers.
Mechanism of Action
The mechanism of action of 7-Bromo-5-methylhept-5-en-1-yne primarily involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being an electron-withdrawing group, makes the carbon adjacent to it more susceptible to nucleophilic attack. The double and triple bonds in the compound provide sites for addition reactions with electrophiles. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
5-Bromo-5-methyl-1-hexene: Similar structure but lacks the triple bond.
5-Methylhept-1-yne: Similar structure but lacks the bromine atom and the double bond.
7-Bromo-1-heptene: Similar structure but lacks the triple bond and the methyl group.
Uniqueness: 7-Bromo-5-methylhept-5-en-1-yne is unique due to the presence of both a double bond and a triple bond in its structure, along with a bromine atom and a methyl group. This combination of functional groups imparts distinct reactivity and makes it a versatile intermediate in organic synthesis.
Properties
CAS No. |
106131-43-5 |
|---|---|
Molecular Formula |
C8H11Br |
Molecular Weight |
187.08 g/mol |
IUPAC Name |
7-bromo-5-methylhept-5-en-1-yne |
InChI |
InChI=1S/C8H11Br/c1-3-4-5-8(2)6-7-9/h1,6H,4-5,7H2,2H3 |
InChI Key |
FFLDNLGSQQJSPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCBr)CCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


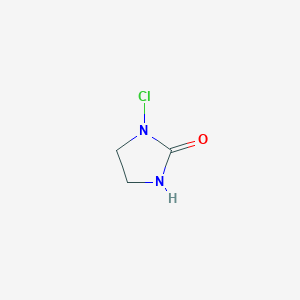
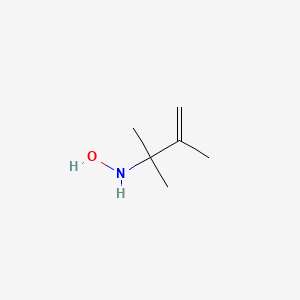
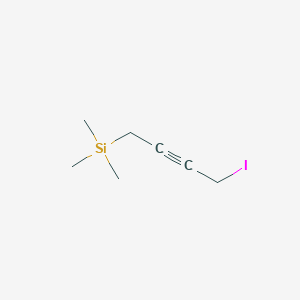
![(8-Methyl-2H,4H-[1,3]dioxino[4,5-c]pyridin-5-yl)methanol](/img/structure/B14318193.png)
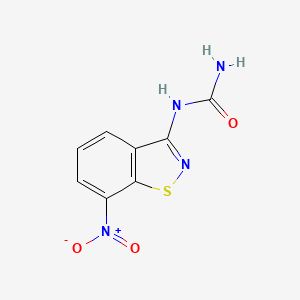
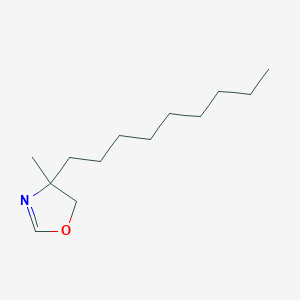
![2-[(Benzyloxy)methyl]-5-methyl-3-(phenylsulfanyl)-4H-pyran-4-one](/img/structure/B14318221.png)
![1-[(Trifluoromethyl)sulfanyl]-1H-imidazole](/img/structure/B14318224.png)

